3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole is a heterocyclic compound characterized by the presence of both a pyrrolidine ring and an oxadiazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in drug development. The unique structural features of 3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole suggest that it may exhibit significant interactions with biological targets, making it a candidate for various therapeutic applications.
3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and three carbon atoms along with two oxygen atoms. The compound is synthesized from readily available starting materials and can be classified based on its functional groups and structural characteristics. Its classification as a pyrrolidine derivative further emphasizes its potential for biological activity.
The synthesis of 3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole typically involves several key steps:
In industrial settings, continuous flow reactors may be utilized to optimize reaction conditions and enhance yield and purity through better control over the reaction parameters .
The molecular structure of 3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole consists of:
The chemical formula can be represented as . The specific arrangement of atoms within these rings contributes to the compound's unique properties and potential reactivity.
3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
The mechanism of action for 3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole involves its interaction with specific biological targets. The oxadiazole moiety is known to interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. Meanwhile, the presence of the pyrrolidine ring may enhance binding affinity and selectivity towards these targets.
Research indicates that compounds with oxadiazole rings often exhibit antimicrobial or anticancer properties due to their ability to disrupt cellular processes through enzyme inhibition .
The physical properties of 3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases depending on substituents present on the rings.
3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole has several potential applications:
The 1,2,4-oxadiazole heterocycle represents a privileged scaffold in drug discovery due to its unique combination of metabolic stability, hydrogen-bonding capability, and bioisosteric versatility. This five-membered ring contains one oxygen and two nitrogen atoms in adjacent positions, conferring moderate aromaticity and dipole moments ideal for interacting with biological targets. Among its isomers, 1,2,4-oxadiazoles have emerged as particularly valuable frameworks, with scientific interest doubling over the past 15 years due to their unusually broad spectrum of biological activities [6]. These compounds serve as stable replacements for ester and amide functionalities while enabling precise three-dimensional positioning of pharmacophoric elements. The integration of pyrrolidine moieties—as seen in 3-methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole—further enhances their drug-like properties through stereochemical complexity and pharmacokinetic optimization.
The journey of 1,2,4-oxadiazoles began in 1884 with Tiemann and Krüger's pioneering synthesis, though therapeutic applications remained unexplored for nearly 80 years [6]. The 1940s marked the first biological studies, culminating in the 1960s approval of oxolamine as a first-in-class cough suppressant. This breakthrough validated the pharmacophoric potential of the 1,2,4-oxadiazole ring and spurred intensive research.
Table 1: Milestone 1,2,4-Oxadiazole Therapeutics
Compound | Therapeutic Use | Key Structural Feature |
---|---|---|
Oxolamine | Cough suppressant (1960s) | 3,5-Disubstituted 1,2,4-oxadiazole |
Prenoxdiazine | Antitussive | Piperazine-linked oxadiazole |
Pleconaril | Antiviral (picornavirus inhibitor) | Oxadiazole with fluorinated aryl group |
Ataluren | Treatment of Duchenne muscular dystrophy | 3-Nitro-1,2,4-oxadiazole |
Natural products like quisqualic acid (from Quisqualis indica seeds) and phidianidines (from sea slugs) later revealed the presence of 1,2,4-oxadiazoles in nature, challenging the notion of these heterocycles as purely synthetic constructs. Phidianidine B, for instance, exhibits potent cytotoxicity against tumor cell lines (HeLa, CaCo-2) and agonism at PTP1B and CXCR4 receptors [6]. These discoveries accelerated medicinal chemistry programs exploring 1,2,4-oxadiazoles as kinase inhibitors, antimicrobials, and CNS modulators.
Synthetic methodologies evolved in parallel, with Tiemann’s original amidoxime-acyl chloride route giving way to optimized protocols using:
The 1,2,4-oxadiazole ring serves as a high-fidelity bioisostere for ester and amide functionalities, addressing critical instability issues while preserving target engagement. This substitution strategy mitigates hydrolysis by esterases and acidic/basic conditions—a frequent limitation in peptide mimetics and prodrugs [6] [8].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Esters
Property | Ester Group | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Hydrolytic stability | Low (pH-sensitive) | High | Extended half-life in vivo |
Dipole moment | ~1.8 D | ~3.5 D | Enhanced target binding affinity |
Hydrogen-bonding capacity | Acceptor only | Dual acceptor (N,O) | Improved protein-ligand interactions |
Metabolic susceptibility | High (esterase cleavage) | Low | Reduced first-pass metabolism |
The bioisosteric equivalence arises from:
In 3-methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole, this bioisosterism is strategically leveraged. The 3-methyl group mimics methyl esters’ steric and electronic properties, while the pyrrolidine-2-yl moiety provides a chiral, conformationally constrained amine critical for target recognition. Fluorinated analogs (e.g., 5-(4-fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole) further optimize metabolic stability by blocking CYP450-mediated oxidation at the pyrrolidine ring [8].
The pyrrolidine ring represents a cornerstone of scaffold design in 1,2,4-oxadiazole derivatives, imparting stereochemical diversity, membrane permeability, and target specificity. Its incorporation in 3-methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole exemplifies rational pharmacokinetic optimization through three key mechanisms:
Table 3: Pharmacokinetic Advantages of Pyrrolidine Integration
Pyrrolidine Feature | Chemical Mechanism | Pharmacokinetic Outcome |
---|---|---|
Chiral center | (S)-configuration at C2 | Selective binding to biological targets |
Basic nitrogen | pKₐ ~11 (protonatable) | Enhanced solubility via salt formation |
Conformational rigidity | Envelope puckering | Preorganization for receptor binding |
Fluorination | Blocking of metabolic soft spots | Reduced clearance, extended half-life |
Stereochemical Control: The pyrrolidin-2-yl group introduces a stereogenic center that dictates target affinity. The (S)-enantiomer of 3-methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 343246-61-7) is preferentially synthesized for selective interactions with chiral biological targets like enzymes and GPCRs [1] [5]. This stereospecificity mirrors natural ligands such as quisqualic acid, which binds metabotropic glutamate receptors [6].
Metabolic Resistance: Pyrrolidine rings are susceptible to CYP450-mediated oxidation. Strategic fluorination at C4 (e.g., in 5-(4-fluoropyrrolidin-2-yl) analogs) blocks dehydrogenation, significantly improving metabolic stability while maintaining basicity. This modification reduces hepatic clearance by >50% in preclinical models [8]. Hydrochloride salt forms (e.g., CID 71298727) further enhance aqueous solubility for oral administration [2] [10].
Structural Hybridization: Combining pyrrolidine with 1,2,4-oxadiazoles enables targeted polypharmacology. For example, pyridine-pyrrolidine-oxadiazole hybrids (e.g., 3-methyl-5-(4-(pyridin-2-yl)pyrrolidin-3-yl)-1,2,4-oxadiazole, CAS 1955520-89-4) exhibit dual H-bond acceptor capacity and metal coordination via pyridyl nitrogen, broadening target engagement profiles [7]. Computational analyses confirm optimal properties for CNS penetration:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1